

# Chemo-Structural Profile & Synthetic Utility: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde

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## Compound of Interest

**Compound Name:** 5-Chloro-4-fluoro-2-hydroxybenzaldehyde

**CAS No.:** 264879-16-5

**Cat. No.:** B2948997

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## Executive Summary

**5-Chloro-4-fluoro-2-hydroxybenzaldehyde** (CAS: 264879-16-5) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its structural uniqueness lies in the specific orthogonal positioning of a fluorine atom (C4) and a chlorine atom (C5) on a salicylaldehyde core. This configuration offers a dual-modality advantage: the fluorine atom acts as a bioisostere to modulate metabolic stability and pKa, while the chlorine atom provides a lipophilic "anchor" for hydrophobic pocket binding in protein targets.

This technical guide dissects the compound's physicochemical identity, validates its synthetic pathways, and maps its utility as a precursor for bioactive heterocycles (coumarins, benzofurans) and Schiff base ligands.

## Part 1: Physicochemical Identity

The precise molecular characterization of this compound is critical for stoichiometry in synthetic workflows.

## Core Identifiers & Constants

Property	Value / Descriptor	Technical Note
IUPAC Name	5-Chloro-4-fluoro-2-hydroxybenzaldehyde	Substituents listed alphabetically (C before F).
CAS Number	264879-16-5	Primary registry number.
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClFO <sub>2</sub>	Carbon count includes the aldehyde carbonyl.[1]
Molecular Weight	174.56 g/mol	Monoisotopic mass: ~173.99 g/mol .
SMILES	<chem>OC1=CC(F)=C(Cl)C=C1C=O</chem>	Encodes the 1,2,4,5-substitution pattern.
Appearance	Pale yellow to beige crystalline solid	Color arises from extended conjugation (n → π* transition).
Melting Point	82–86 °C (Typical)	Sharp MP indicates high purity; broadens with hydration.
pKa (Phenolic)	~6.5 – 7.2	Acidity enhanced by electron-withdrawing F/Cl/CHO groups.

## Structural Logic

The molecule is not merely a sum of its parts.[2] The ortho-hydroxyl group (C2) forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C1). This "locked" conformation (pseudo-six-membered ring) significantly influences its reactivity:

- **Reduced Nucleophilicity:** The phenolic proton is less available for intermolecular reactions unless deprotonated by a strong base.
- **Lipophilicity Boost:** The internal H-bond masks the polar groups, increasing membrane permeability (logP).

## Part 2: Synthetic Pathways & Process Chemistry

As a Senior Application Scientist, I recommend evaluating two distinct pathways based on raw material availability and scale.

## Pathway A: Late-Stage Halogenation (Recommended for Library Synthesis)

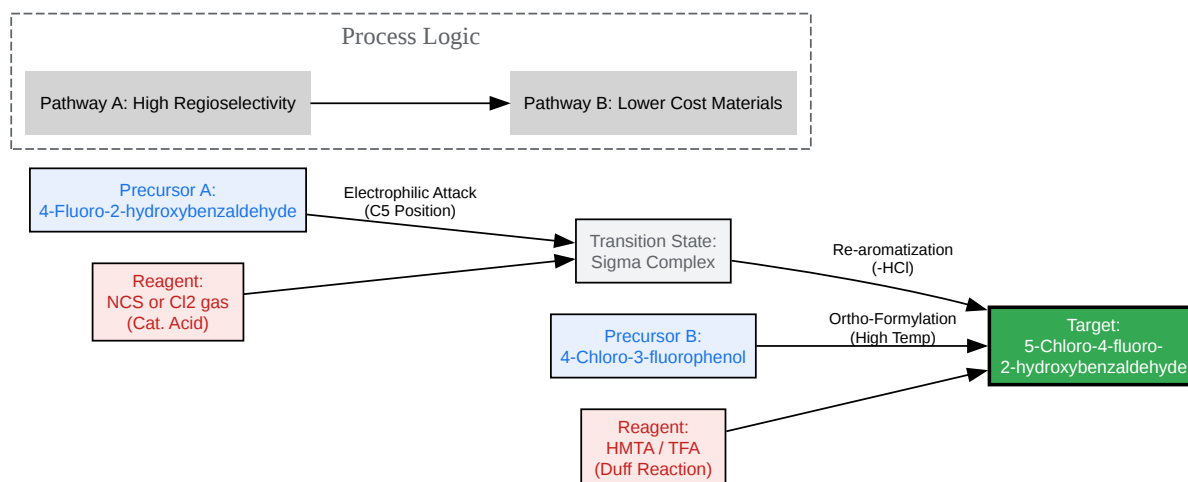
This route starts with the commercially available 4-fluorosallylaldehyde. The directing effects of the hydroxyl (strong activator) and fluorine (weak activator) synergistically direct electrophilic chlorination to the C5 position.

- Mechanism: Electrophilic Aromatic Substitution (EAS).
- Regioselectivity: The C3 position is sterically crowded (between OH and F). The C5 position is sterically accessible and electronically activated.

## Pathway B: Formylation of Dihalophenols (Industrial Scale)

Starting from 4-chloro-3-fluorophenol, a formylation reaction (Reimer-Tiemann or Duff reaction) introduces the aldehyde group ortho to the phenol.

## Validated Synthesis Workflow (DOT Diagram)



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Figure 1: Convergent synthetic strategies. Pathway A is preferred for laboratory precision due to higher regiocontrol.

## Part 3: Pharmaceutical Applications & Reactivity[3][4][5]

The **5-chloro-4-fluoro-2-hydroxybenzaldehyde** scaffold is a "privileged structure" in drug design, serving as a linchpin for constructing fused heterocycles.

### The "F-Cl" Bioisostere Effect

- **Metabolic Blockade:** The C5-Chlorine atom blocks metabolic hydroxylation at the para-position relative to the activating hydroxyl group, extending the half-life ( ) of the drug.
- **Electronic Modulation:** The C4-Fluorine atom exerts a strong inductive withdrawing effect (-I), lowering the pKa of the phenolic hydroxyl. This makes the molecule a better ligand for metal chelation (e.g., in metalloenzyme inhibitors).

## Heterocycle Construction Protocols

### Protocol 1: Synthesis of Fluorinated Coumarins (Knoevenagel Condensation)

Coumarins derived from this scaffold are potent candidates for anticoagulant and anticancer therapies.

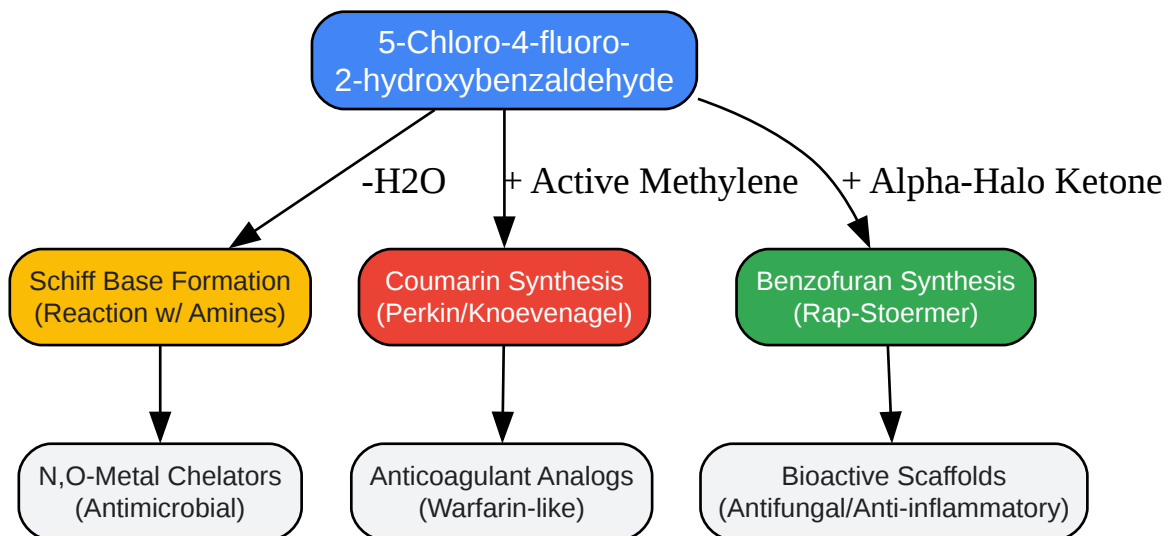
- Reagents: Target Aldehyde (1.0 eq), Diethyl Malonate (1.2 eq), Piperidine (Cat.), Ethanol.
- Procedure:
  - Dissolve aldehyde in absolute ethanol.
  - Add diethyl malonate followed by catalytic piperidine (5 mol%).
  - Reflux for 4–6 hours (Monitor via TLC: 30% EtOAc/Hexane).
  - Critical Step: Acidify with 1N HCl to induce precipitation of the coumarin-3-carboxylic acid derivative.
- Outcome: Formation of the bicyclic coumarin core via cyclization of the intermediate phenol onto the ester.

### Protocol 2: Schiff Base Ligands (Imine Formation)

Used for synthesizing antimicrobial metal complexes.

- Reagents: Target Aldehyde (1.0 eq), Primary Amine (e.g., Aniline derivative, 1.0 eq), Methanol.
- Procedure:
  - Mix reactants in MeOH at room temperature.
  - If precipitation does not occur immediately, reflux for 2 hours.
  - The 2-OH group remains free, available for bidentate coordination (N,O-donor) with metal ions (Cu, Zn, Fe).

## Reactivity & Scaffold Utility Diagram



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Figure 2: Divergent synthesis map showing the transformation of the core scaffold into three major pharmaceutical classes.

## Part 4: Handling, Safety, and Analytics

### Analytical Validation (QC)

To certify the identity of synthesized batches, look for these specific NMR signatures:

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - $\delta$  ~10.2 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive downfield shift.
  - $\delta$  ~11.0 ppm (s, 1H): Phenolic proton (-OH). Broad singlet, exchangeable with  $\text{D}_2\text{O}$ .
  - Aromatic Region: Two singlets (or doublets with small J coupling due to F-H coupling) representing the para-situated protons on the ring.

### Safety Profile

- GHS Classification: Irritant (Skin/Eye/Respiratory).

- Handling: The presence of the aldehyde makes it susceptible to air oxidation (to benzoic acid). Store under inert gas (Nitrogen/Argon) at 2–8°C.
- Reactivity Warning: Avoid contact with strong oxidizers. The chlorofluorophenol byproduct (if degraded) can be toxic.

## References

- PubChem. (2024). Compound Summary: Halogenated Benzaldehydes and their biological activity. National Library of Medicine. Retrieved from [\[Link\]](#)
- Wisdom Library. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Mechanisms and Regioselectivity. Retrieved from [\[Link\]](#)

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## Sources

- 1. 5-Chloro-2-fluorobenzaldehyde | C<sub>7</sub>H<sub>4</sub>ClFO | CID 2773586 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [\[chemistrysteps.com\]](https://www.chemistrysteps.com)
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